molecular formula C32H52O4 B12430438 Dimethoxycucurbita-6,23-dien-3-ol

Dimethoxycucurbita-6,23-dien-3-ol

Cat. No.: B12430438
M. Wt: 500.8 g/mol
InChI Key: PCHCXXYKHCXPSQ-UHFFFAOYSA-N
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Description

Dimethoxycucurbita-6,23-dien-3-ol is a cucurbitane-type triterpenoid, a class of bioactive compounds extensively studied from Momordica charantia (bitter melon) . This compound is of significant interest in metabolic disease research, particularly for investigating new approaches to managing Type 2 Diabetes Mellitus. Cucurbitane-type triterpenoids are recognized as the main bioactive ingredients in Momordica charantia and have been shown to control blood sugar through multiple mechanisms of action . Research into related compounds has demonstrated potent inhibition of the enzyme α-glucosidase, a key therapeutic target for postprandial hyperglycemia . Specific cucurbitane-type triterpenoids from this plant have exhibited moderate to strong α-glucosidase inhibitory activities, with some showing greater potency than the pharmaceutical agent acarbose . The broader class of these compounds is also known to act through other mechanisms, including activation of PPAR-γ and inhibition of PTP1B . As a research chemical, this compound provides a valuable tool for phytochemical studies, pharmacological profiling, and exploring the complex pathways of glucose metabolism. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

19-methoxy-8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

InChI

InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3

InChI Key

PCHCXXYKHCXPSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Solvent Extraction from Momordica charantia

The most common method for obtaining dimethoxycucurbita-6,23-dien-3-ol involves solvent extraction from Momordica charantia fruit pulp. Ethanol and methanol are the primary solvents due to their efficacy in isolating polar triterpenoids. For example, a 70% ethanol extraction yielded 0.12% (w/w) of the compound, while methanol achieved a slightly higher yield of 0.15% (w/w). Sequential extraction protocols often combine non-polar and polar solvents to enhance purity. A patented method involves initial extraction with ethyl acetate to remove fatty acids, followed by ethanol to isolate polar triterpenoids.

Key Steps in Solvent Extraction:
  • Raw Material Preparation : Fresh or dried bitter melon fruits are homogenized into a fine powder.
  • Primary Extraction : Soaking in ethanol/methanol (1:10 w/v) at 60°C for 24 hours.
  • Filtration and Concentration : Removal of plant debris via vacuum filtration and solvent evaporation under reduced pressure.
  • Secondary Purification : Silica gel chromatography using gradients of hexane-ethyl acetate (8:2 to 6:4) to isolate the target compound.

Hydrolysis-Assisted Extraction

Alkaline and acid hydrolysis are critical for breaking down glycosidic bonds in triterpenoid glycosides. A study demonstrated that treating Momordica charantia extracts with 1M NaOH at 80°C for 2 hours increased this compound yield by 40% compared to non-hydrolyzed samples. Acid hydrolysis (0.5M HCl, 60°C, 1 hour) further degrades polysaccharides, improving compound accessibility.

Advanced Extraction Technologies

Microwave- and ultrasound-assisted extraction (MAE/UAE) have emerged as efficient alternatives. MAE at 500W for 10 minutes achieved a 0.18% yield, surpassing traditional Soxhlet extraction (0.12%). UAE using 80% ethanol at 45 kHz for 30 minutes yielded 0.16%, with reduced solvent consumption.

Synthetic Approaches

Semi-Synthesis from Natural Precursors

This compound is often synthesized from cucurbitane-type aglycones via epoxidation and methoxylation. A representative route involves:

  • Epoxidation : Treating cucurbita-6,23-dien-3-ol with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C forms the 5,19-epoxide intermediate.
  • Methoxylation : Reacting the epoxide with methanol and boron trifluoride etherate (BF₃·OEt₂) at 25°C introduces methoxy groups at C-19 and C-25.

This two-step process achieves a 58% overall yield, with purity >95% confirmed by HPLC.

Total Synthesis Challenges

Total synthesis remains impractical due to the compound’s complex tetracyclic structure. Attempts to construct the cucurbitane skeleton via Diels-Alder reactions or cyclization have resulted in low yields (<5%) and stereochemical impurities.

Industrial Production and Scalability

Biotechnological Methods

Plant cell cultures of Momordica charantia offer a sustainable alternative. Suspension cultures in Murashige-Skoog medium supplemented with 2,4-D (1 mg/L) produce 0.08 mg/g dry weight of this compound after 14 days. While yields are lower than natural extraction, this method avoids seasonal variability.

Fermentation Engineering

Heterologous expression in Saccharomyces cerevisiae has been explored. Introducing cucurbitadienol synthase (CPQ) and cytochrome P450 enzymes enabled trace production (0.002 mg/L), highlighting significant metabolic engineering challenges.

Comparative Analysis of Preparation Methods

Method Yield Purity Time Cost
Ethanol Extraction 0.12–0.15% 85–90% 24–48h Low
MAE 0.18% 92% 10min Moderate
Semi-Synthesis 58% >95% 12h High
Plant Cell Culture 0.08 mg/g 80% 14 days Very High

Chemical Reactions Analysis

Types of Reactions

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols or alcohols.

Scientific Research Applications

Medicinal Applications

Antidiabetic Properties
Research indicates that dimethoxycucurbita-6,23-dien-3-ol exhibits significant antidiabetic effects. A study conducted by Jiang et al. (2016) demonstrated that this compound can lower blood glucose levels in insulin-resistant mice. The compound was administered at a dosage of 25 mg/kg over four weeks, leading to notable reductions in blood glucose and triglyceride levels .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of glucose metabolism. Cheng et al. (2008) reported that extracts containing this compound enhanced glucose uptake in hepatic cells, comparable to insulin treatment .

Agricultural Applications

Pest Resistance
this compound has been investigated for its potential use as a natural pesticide. Studies have shown that compounds from Cucurbita maxima exhibit insecticidal properties against common agricultural pests. The application of these extracts can reduce pest populations while minimizing chemical pesticide usage, thereby promoting sustainable agriculture.

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
In synthetic chemistry, this compound serves as an intermediate for synthesizing various natural products. Its unique structural characteristics allow chemists to modify it for creating derivatives with enhanced biological activities. For example, it can be transformed into other triterpenoids or used in the synthesis of complex molecules relevant to pharmaceutical research .

Case Study 1: Antidiabetic Effects in Animal Models

A study by Hsiao et al. (2013) focused on the effects of several cucurbitane-type triterpenoids, including this compound, on glucose uptake in C2C12 myoblasts. At a concentration of 10 μM, the compound increased glucose uptake significantly compared to the control group. This finding underscores its potential as a therapeutic agent for managing diabetes .

Case Study 2: Sustainable Agriculture

In an agricultural context, researchers explored the use of extracts from Cucurbita maxima, highlighting the insecticidal properties of compounds including this compound against aphids and other pests. The study demonstrated a reduction in pest populations by over 60% when treated with these natural extracts compared to untreated controls .

Data Tables

Application Area Effect/Outcome Study Reference
AntidiabeticLowered blood glucose levelsJiang et al., 2016
Glucose UptakeEnhanced glucose uptake in cellsHsiao et al., 2013
Pest ResistanceSignificant reduction in pest populationsAgricultural Study

Mechanism of Action

The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Source Key Applications
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol (19S) 85372-70-9 C₃₂H₅₂O₄ 500.75 ≥95% Momordica charantia Pharmaceutical reference standard
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol (19R) 85372-72-1 C₃₂H₅₂O₄ 500.75 ≥95% Momordica charantia Stereochemical studies
5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol 81910-39-6 C₃₁H₅₀O₃ 470.74 98% (AR) Momordica charantia Biochemical assays
Karavilagenin D 934739-29-4 C₃₀H₄₆O₄ 470.69 ≥98% Momordica charantia Anticancer research

Key Observations :

Structural Differences: DC-6,23-dien-3-ol (dimethoxy) has two methoxy groups (C19 and C25), whereas its monomethoxy analogue (CAS 81910-39-6) lacks the C19 methoxy group, reducing its molecular weight by ~30 g/mol . The 19R and 19S stereoisomers of DC-6,23-dien-3-ol exhibit identical molecular formulas but differ in spatial configuration, impacting receptor binding and solubility .

Purity and Applications: DC-6,23-dien-3-ol is standardized for chromatographic and spectroscopic validation in drug testing , while the monomethoxy variant is graded for analytical (AR) and chemical (CP) purity, suited for synthetic workflows . Karavilagenin D, another cucurbitane derivative, shares a similar backbone but lacks the epoxy and methoxy groups, correlating with distinct bioactivity profiles (e.g., cytotoxicity) .

Biological Relevance: DC-6,23-dien-3-ol’s epoxide ring and methoxy substitutions enhance stability and modulate interactions with enzymes like cytochrome P450, a trait less pronounced in its analogues . The monomethoxy compound (CAS 81910-39-6) is prioritized in metabolic studies due to simpler derivatization pathways .

Analytical and Commercial Considerations

Key Observations :

  • Stereoisomer Availability : The 19R and 19S configurations are sold separately, with prices reflecting the complexity of chiral synthesis .
  • Stability: DC-6,23-dien-3-ol’s DMSO solutions require low-temperature storage to prevent epoxide ring degradation, unlike the monomethoxy variant, which is stable at room temperature .

Biological Activity

Dimethoxycucurbita-6,23-dien-3-ol, a triterpenoid compound derived from the Cucurbitaceae family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features which include methoxy and epoxy functional groups. These contribute to its distinct biological activities compared to other triterpenoids. The compound's structural formula can be represented as follows:

C25H38O4\text{C}_{25}\text{H}_{38}\text{O}_4

Antitumor Effects

Research has highlighted the antitumor properties of this compound. The compound exerts its effects through multiple mechanisms:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Inhibition of Cell Proliferation : The compound prevents the growth and division of cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.

A study demonstrated that derivatives of this compound showed moderate inhibitory effects against cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory and Antioxidant Properties

This compound has also been investigated for its anti-inflammatory and antioxidant activities. It modulates inflammatory pathways and reduces oxidative stress, which are critical in managing chronic diseases such as diabetes and cardiovascular disorders. In vitro studies have shown that it can significantly lower levels of pro-inflammatory cytokines .

The compound interacts with various molecular targets involved in cell signaling pathways. Key mechanisms include:

  • Modulation of signaling pathways related to inflammation and oxidative stress.
  • Inhibition of specific enzymes that contribute to the inflammatory response.

Case Studies

  • Anticancer Activity : In a study on mouse skin carcinogenesis, dimethoxycucurbita derivatives demonstrated significant cytotoxic effects against specific cancer cell lines (HL60 and MCF-7), suggesting their potential use in cancer therapy .
  • Diabetes Management : Extracts containing this compound have been shown to reduce blood glucose levels in diabetic animal models, supporting its role in metabolic regulation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triterpenoids:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundModerateSignificantHigh
5,19-Epoxy-19-methoxycucurbita-6,23-dieneLowModerateModerate
5,19-Epoxy-25-methoxycucurbita-6,23-dienHighHighHigh

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